1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxepin ring, a piperazine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents under acidic or basic conditions.
Acylation of Piperazine: The piperazine ring is acylated using the benzodioxepin-7-ylacetyl chloride in the presence of a base such as triethylamine.
Coupling with Indole Derivative: The final step involves coupling the acylated piperazine with an indole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butanol.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-ol: A reduced form of the compound with similar structural features.
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-amine: An amine derivative with potential biological activity.
Uniqueness
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its combination of a benzodioxepin ring, a piperazine ring, and an indole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C27H31N3O4 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-[4-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C27H31N3O4/c31-26(8-3-5-21-19-28-23-7-2-1-6-22(21)23)29-11-13-30(14-12-29)27(32)18-20-9-10-24-25(17-20)34-16-4-15-33-24/h1-2,6-7,9-10,17,19,28H,3-5,8,11-16,18H2 |
InChI Key |
NAANECFJOAOYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)N3CCN(CC3)C(=O)CCCC4=CNC5=CC=CC=C54)OC1 |
Origin of Product |
United States |
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